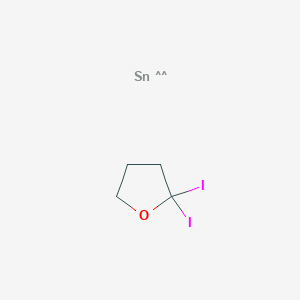
CID 71327224
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 71327224” is a chemical entity listed in the PubChem database
Preparation Methods
The synthetic routes and reaction conditions for the preparation of CID 71327224 involve several steps. Typically, the synthesis begins with the selection of appropriate starting materials, which undergo a series of chemical reactions to form the desired compound. The reaction conditions, such as temperature, pressure, and the use of catalysts, are carefully controlled to ensure the desired yield and purity of the compound. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound in bulk quantities.
Chemical Reactions Analysis
CID 71327224 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used. For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions may result in the formation of substituted analogs.
Scientific Research Applications
CID 71327224 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules. In biology, the compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding. In medicine, this compound is investigated for its potential therapeutic effects, including its use as a drug candidate for the treatment of various diseases. In industry, the compound is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of CID 71327224 involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The specific molecular targets and pathways involved depend on the nature of the compound and its intended application. Detailed studies on the mechanism of action are essential for understanding the compound’s effects and for developing it as a therapeutic agent.
Comparison with Similar Compounds
CID 71327224 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may share structural features or chemical properties but differ in their specific activities or applications. By comparing this compound with these compounds, researchers can identify its unique characteristics and potential advantages. Some similar compounds may include those with similar functional groups or those used in similar applications.
Conclusion
This compound is a compound of significant interest in various fields of scientific research Its unique chemical properties and potential applications make it a valuable subject of study
Properties
Molecular Formula |
C4H6I2OSn |
|---|---|
Molecular Weight |
442.61 g/mol |
InChI |
InChI=1S/C4H6I2O.Sn/c5-4(6)2-1-3-7-4;/h1-3H2; |
InChI Key |
NMYKZLZUPYMWHE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)(I)I.[Sn] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


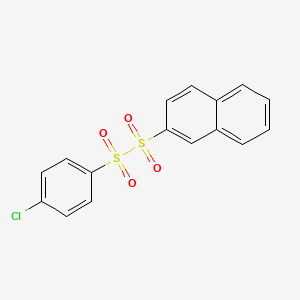
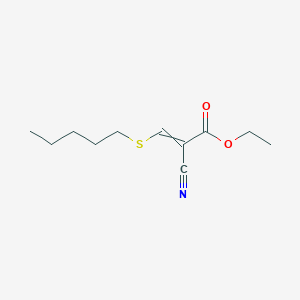


![2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]-4,6-dimethylpyrimidine](/img/structure/B14372240.png)
![1-({[4-(2-Bromopropanoyl)phenyl]acetyl}oxy)pyrrolidine-2,5-dione](/img/structure/B14372241.png)
![5,8-Dichloro-2-[(3,4-dichlorophenyl)methyl]-1,3,2lambda~5~-dioxaphosphonan-2-one](/img/structure/B14372248.png)
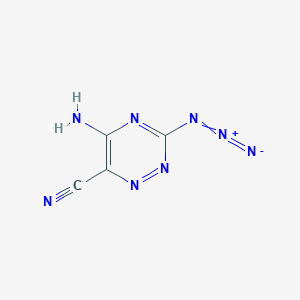
![2,3-Dihydro-1H-pyrrolo[1,2-a]indole-5,8-dione](/img/structure/B14372262.png)

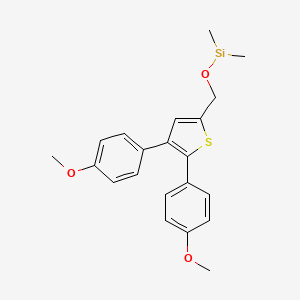
![2-[(Fluoroacetyl)oxy]-N,N,N-trimethylethan-1-aminium iodide](/img/structure/B14372290.png)

![(1E)-N-Benzyl-1-([1,1'-biphenyl]-4-yl)ethan-1-imine](/img/structure/B14372300.png)
